ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE: is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Thioether Formation: The resulting tetrazole derivative is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the thioether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.
Automation and Monitoring: Automated systems are employed to monitor reaction parameters such as temperature, pressure, and pH to optimize the production process.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit Enzymes: The tetrazole moiety can interact with enzyme active sites, leading to inhibition of enzyme activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in microbial or cancer cells.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:
ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPIONATE: Similar structure but with a propionate group instead of an acetate group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
ETHYL 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTYRATE: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness: The uniqueness of this compound lies in its specific combination of the tetrazole ring and the thioether linkage, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-15-16-17(13)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTQINWMJYDJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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